4-(1-Hydroxyethyl)isoindolin-1-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
4-(1-hydroxyethyl)-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C10H11NO2/c1-6(12)7-3-2-4-8-9(7)5-11-10(8)13/h2-4,6,12H,5H2,1H3,(H,11,13) |
InChI Key |
GSUQWEYFEKNKFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC2=C1CNC2=O)O |
Origin of Product |
United States |
Advanced Structural Elucidation and Stereochemical Analysis of 4 1 Hydroxyethyl Isoindolin 1 One and Its Derivatives
Determination of Absolute and Relative Stereochemistry
The presence of a stereocenter at the carbon atom bearing the hydroxyl group in the 1-hydroxyethyl substituent of 4-(1-Hydroxyethyl)isoindolin-1-one gives rise to the existence of enantiomers. Determining the absolute and relative stereochemistry of these isomers is crucial for understanding their specific interactions in a chiral environment.
Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment (e.g., NOE, ROESY, COSY, HMBC)
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including the determination of stereochemistry. Various 2D NMR techniques are employed to establish connectivity and spatial relationships between atoms.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through bonds, typically over two to three bonds. For this compound, COSY spectra would help in assigning the protons of the ethyl group and the aromatic protons on the isoindolinone core by identifying their coupling networks.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides correlations between protons and carbons over two to three bonds. This is particularly useful for identifying the connectivity between the 1-hydroxyethyl substituent and the isoindolinone ring system. For instance, correlations would be expected between the protons of the ethyl group and the carbon atoms of the aromatic ring. Some substituted isoindolin-1-one (B1195906) derivatives have been observed to exhibit two sets of NMR signals in certain solvents like CDCl₃, which could indicate the presence of different conformers. researchgate.net
NOE (Nuclear Overhauser Effect) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These techniques are crucial for determining the relative stereochemistry by identifying protons that are close in space, irrespective of the number of bonds separating them. For this compound, NOE or ROESY experiments could reveal through-space interactions between the protons of the stereocenter and the protons on the isoindolinone ring, helping to establish the preferred conformation and the relative orientation of the substituent. In studies of other complex heterocyclic systems, 2D-NOESY has been instrumental in conformational analysis. mdpi.com
Table 1: Representative ¹H and ¹³C NMR Data for Isoindolin-1-one Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 3-(Cyclohexylamino)isoindolin-1-one | 7.81 (d, J=7.5Hz, 1H), 7.59-7.45 (m, 3H), 6.83 (s, 1H), 5.53 (s, 1H), 2.74-2.65 (m, 1H), 2.02-1.99 (m, 1H), 1.75-1.63 (m, 6H), 1.25-1.17 (m, 5H) | 170.2, 144.4, 132.1, 131.9, 129.0, 123.7, 123.4, 68.4, 53.3, 35.0, 33.5, 25.9, 24.8, 24.6 | rsc.org |
| 3-(Dibenzylamino)isoindolin-1-one | 7.93 (s, 1H), 7.88 (d, J=8.0 Hz, 1H), 7.67 (d, J=8.0 Hz, 1H), 7.60 (t, J=8.0 Hz), 7.58-7.25 (m, 11H), 5.56 (s, 1H), 3.70 (d, J=16.0 Hz, 2H), 3.58 (d, J= 16.0 Hz, 2H) | 171.0, 145.4, 138.6 (2C), 132.8, 132.3, 129.1, 128.8 (4C), 128.5 (4C), 128.2, 127.3, 123.5 (2C), 72.3, 53.0 (2C) | rsc.org |
| 2-(4-Chlorophenyl)isoindolin-1-one | 7.95–7.92 (m, 1H), 7.88–7.82 (m, 2H), 7.65–7.60 (m, 1H), 7.55–7.50 (m, 2H), 7.41–7.37 (m, 2H), 4.85 (s, 2H) | 167.57, 139.85, 138.04, 132.82, 132.32, 129.42, 129.11, 128.49, 124.13, 122.65, 120.28, 50.49 |
Note: The data presented are for structurally related isoindolin-1-one derivatives and serve as an illustration of typical NMR chemical shifts.
Chiral Chromatography and Optical Rotation for Enantiomeric Excess Determination and Absolute Configuration
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, their separation. Polysaccharide-based CSPs are commonly used for this purpose. nih.govscilit.com The enantiomeric excess (ee) of a sample of this compound can be accurately determined by integrating the peak areas of the two enantiomers in the chromatogram.
Once the enantiomers are separated, their absolute configuration can be determined using optical rotation measurements. A polarimeter is used to measure the rotation of plane-polarized light by a solution of the pure enantiomer. The direction and magnitude of this rotation are characteristic of a specific enantiomer. While there is no simple correlation between the sign of optical rotation and the (R/S) configuration, this experimental value is a critical piece of data for characterizing a chiral molecule.
Table 2: Chiral Separation Techniques for Isoindolinone-Related Structures
| Technique | Chiral Stationary Phase (CSP) | Application | Reference |
| Chiral HPLC | Polysaccharide-based (e.g., cellulose, amylose (B160209) derivatives) | Separation of enantiomers of various drug compounds. | nih.gov |
| Chiral HPLC | Vancomycin-based (Chirobiotic V) | Resolution of basic 1,4-dihydropyridines. | researchgate.net |
| Chiral HPLC | α1-acid glycoprotein (B1211001) (AGP) | Resolution of neutral 1,4-dihydropyridines. | researchgate.net |
Note: This table provides examples of chiral separation methods applied to compounds structurally related to isoindolinones, highlighting the types of chiral stationary phases that are effective.
Single-Crystal X-ray Diffraction for Definitive Structural and Stereochemical Confirmation
Single-crystal X-ray diffraction is the most unambiguous method for determining the three-dimensional structure of a crystalline molecule, including its absolute stereochemistry. mdpi.comhelsinki.fi By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed map of electron density can be generated, revealing the precise positions of all atoms in the molecule. researchgate.net
For a chiral molecule like this compound, growing a suitable single crystal of one enantiomer allows for the determination of its absolute configuration. The crystallographic data provides precise bond lengths, bond angles, and torsion angles, offering a definitive confirmation of the molecular structure. In some cases, X-ray crystallography has been used to establish the structure of isoindolin-1-one derivatives and their precursors. nih.gov
Table 3: Crystallographic Data for an Isoindolinone-Related Compound
| Parameter | Value |
| Compound | 2-(2-Hydroxyethyl)isoindoline-1,3-dione |
| Molecular Formula | C₁₀H₉NO₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 10.090 (4) |
| b (Å) | 7.888 (3) |
| c (Å) | 11.591 (4) |
| β (°) | 104.734 (6) |
| Volume (ų) | 892.2 (6) |
Source: Adapted from Liang, Z.-P., & Li, J. (2006). Acta Cryst. E62, o4450–o4451. researchgate.net Note: This data is for a related phthalimide (B116566) derivative and illustrates the type of information obtained from a single-crystal X-ray diffraction study.
Conformational Analysis and Intermolecular Interactions in Isoindolinone Structures
In the crystal structure of the related compound 2-(2-hydroxyethyl)isoindoline-1,3-dione, intermolecular O-H···O hydrogen bonds link the molecules into one-dimensional chains. The hydroxyethyl (B10761427) substituent in this molecule adopts a coiled conformation. researchgate.net Such interactions are also expected to play a significant role in the crystal packing of this compound. The presence of both a hydrogen bond donor (the hydroxyl group) and acceptors (the carbonyl and hydroxyl oxygens) allows for the formation of a network of hydrogen bonds, which will influence the solid-state structure and properties of the compound. The study of these interactions provides insight into the supramolecular chemistry of this class of compounds.
Chemical Reactivity and Functionalization of the 4 1 Hydroxyethyl Isoindolin 1 One Scaffold
Reactivity of the 1-Hydroxyethyl Side Chain
The 1-hydroxyethyl side chain offers a prime location for structural modifications through reactions targeting its secondary hydroxyl group.
Selective Oxidation and Reduction of the Hydroxyl Group
The secondary alcohol of the 1-hydroxyethyl group can be selectively oxidized to the corresponding ketone, 4-acetylisoindolin-1-one (B3026591). This transformation is a key step in the synthesis of various derivatives. Common oxidizing agents for this purpose include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and milder, more environmentally friendly options. digitellinc.com For instance, catalytic systems involving iron trifluoroacetate (B77799) and tert-butyl hydroperoxide have been shown to be effective for the oxidation of similar hydroxylactams. digitellinc.com
Conversely, while the starting material already contains a reduced hydroxyl group, understanding its formation from the corresponding ketone via reduction is crucial for synthetic design. The reduction of the acetyl group to a 1-hydroxyethyl group can be achieved using various reducing agents, such as sodium borohydride, providing access to both enantiomers if a chiral reducing agent or catalyst is employed.
| Reaction | Reagent Examples | Product |
| Oxidation | Pyridinium chlorochromate (PCC), Iron trifluoroacetate/tert-butyl hydroperoxide | 4-Acetylisoindolin-1-one |
| Reduction | Sodium borohydride | 4-(1-Hydroxyethyl)isoindolin-1-one |
Derivatization Reactions of the Secondary Alcohol Functionality
The secondary alcohol functionality is amenable to a variety of derivatization reactions, allowing for the introduction of diverse functional groups. nih.gov These reactions are crucial for modifying the molecule's physicochemical properties, such as solubility, lipophilicity, and biological activity.
Esterification: The hydroxyl group can be readily converted to an ester through reaction with acyl chlorides, anhydrides, or carboxylic acids under appropriate conditions. nih.govlibretexts.org For example, reaction with benzoyl chloride in the presence of a base like pyridine (B92270) would yield the corresponding benzoate (B1203000) ester. libretexts.org This method is widely used to introduce a variety of substituents. nih.gov
Etherification: Formation of ethers is another important derivatization. This can be achieved by deprotonating the alcohol with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide (Williamson ether synthesis).
Other Derivatizations: The hydroxyl group can also be derivatized using reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) to introduce a fluorescent tag for analytical purposes. libretexts.orgnih.gov Additionally, conversion to sulfonates or other leaving groups can facilitate subsequent nucleophilic substitution reactions. nih.gov
| Derivatization Type | Reagent Class | Functional Group Introduced |
| Esterification | Acyl chlorides, Anhydrides | Ester |
| Etherification | Alkyl halides (with base) | Ether |
| Fluorescent Labeling | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | Fluorenylmethyloxycarbonyl |
Transformations and Functionalization of the Isoindolinone Core
The isoindolinone core itself presents multiple avenues for chemical modification, including the lactam nitrogen, the aromatic ring, and the lactam carbonyl group.
N-Substitution and Derivatization of the Lactam Nitrogen
The nitrogen atom of the lactam can be functionalized through various N-substitution reactions. This is a common strategy to introduce diverse substituents that can significantly influence the biological activity of the resulting compounds. organic-chemistry.orgnih.gov The synthesis of N-substituted isoindolinones can be achieved through reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehyde (B143210) with amines using platinum nanowire catalysts. organic-chemistry.org Another approach involves the copper-catalyzed C-H functionalization of 2-alkyl-N-substituted benzamides. organic-chemistry.org Ruthenium-catalyzed cyclization of N-substituted benzamides with allylic alcohols also provides access to 3-substituted isoindolinone derivatives. rsc.org
Electrophilic and Nucleophilic Functionalization of the Aromatic Ring
The benzene (B151609) ring of the isoindolinone core can undergo both electrophilic and nucleophilic aromatic substitution, although the reactivity is influenced by the existing substituents.
Electrophilic Aromatic Substitution (SEAr): The isoindolinone ring system is generally electron-deficient, which can make electrophilic substitution challenging. However, under forcing conditions or with highly reactive electrophiles, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions can be achieved. wikipedia.org The directing effects of the existing substituents will determine the position of substitution. wikipedia.org For instance, the amide group is typically an ortho, para-director, while the alkyl side chain is also an ortho, para-director.
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is more favorable on electron-poor aromatic rings. wikipedia.orgmasterorganicchemistry.com The presence of electron-withdrawing groups on the aromatic ring facilitates this reaction by stabilizing the negatively charged Meisenheimer complex intermediate. wikipedia.orgnih.gov Therefore, introducing nitro groups or other strong electron-withdrawing groups onto the aromatic ring of this compound would render it more susceptible to nucleophilic attack, allowing for the displacement of a suitable leaving group (like a halide) by a nucleophile. wikipedia.org Radical-nucleophilic aromatic substitution (SRN1) offers an alternative pathway that does not require deactivating groups. wikipedia.org
Reactivity at the Lactam Carbonyl
The lactam carbonyl group is a key functional group that can undergo various transformations.
Reduction: The carbonyl group of the lactam can be reduced to a methylene (B1212753) group (CH₂) to afford the corresponding isoindoline. This reduction can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). More selective reductions to the corresponding 3-hydroxyisoindoline can also be performed. A catalytic iron system with tert-butyl hydroperoxide has been reported to oxidize N-substituted 3-hydroxyisoindolines to the corresponding imides, and the reverse reduction is a plausible synthetic route. digitellinc.com Bimetallic nanocatalysts, such as AgRe/Al₂O₃, have shown promise in the regioselective hydrodeoxygenation of phthalimides to isoindolinones. acs.orgacs.org
Addition Reactions: The carbonyl group can be attacked by nucleophiles. For example, organometallic reagents like Grignard reagents or organolithium compounds can add to the carbonyl, leading to ring-opening or the formation of tertiary alcohols after workup, although these reactions are less common than modifications at other positions.
Mechanistic Investigations of Isoindolinone Transformations
Mechanistic studies provide fundamental insights into how chemical reactions proceed, enabling optimization of conditions and expansion of substrate scope. For isoindolinones, these investigations have been pivotal in developing efficient and selective synthetic methodologies.
The construction of the isoindolinone ring can be achieved through various synthetic strategies, each proceeding via distinct mechanistic pathways. These pathways often involve cyclization reactions that form the core lactam structure.
One of the most common methods involves the condensation of a primary amine with an ortho-substituted benzene derivative, such as 2-carboxybenzaldehyde or o-phthalaldehyde (B127526). organic-chemistry.orgclockss.org In the reaction between o-phthalaldehyde and a primary amine, two primary mechanistic proposals have been put forth. clockss.org The classical pathway suggests a double addition of the amine to the two adjacent carbonyl groups, forming a 1H-2,3-dihydroisoindole-1,3-diol intermediate, which then dehydrates and tautomerizes to yield the final isoindolinone product. clockss.org An alternative, computationally supported mechanism proposes a researchgate.netresearchgate.net-H sigmatropic rearrangement as a key step in the transformation. clockss.org
Transition metal-catalyzed reactions, particularly those involving C-H bond activation, have emerged as powerful, atom-economical methods for isoindolinone synthesis. researchgate.netnih.gov For instance, a ruthenium-catalyzed cyclization of N-substituted benzamides with allylic alcohols has been proposed to proceed through a five-membered ruthenacycle intermediate. rsc.org The proposed mechanism involves the initial formation of an ortho-ruthenated benzamide (B126) species. Coordinative insertion of an α,β-unsaturated enone (formed in situ from the allylic alcohol) into the Ru-carbon bond, followed by β-deprotonation, affords an ortho-alkenylated benzamide. Subsequent intramolecular hydroamidation, involving the insertion of the N-Ru bond into the alkene, leads to the cyclized product. rsc.org
Another well-studied pathway involves tandem reactions starting from 2-cyanobenzaldehydes. chim.itnih.gov In the presence of a base, an active methylene compound can undergo an aldol (B89426) addition to the aldehyde. chim.it This is followed by an intramolecular cyclization where the newly formed hydroxyl group attacks the cyano group, forming a cyclic imidate intermediate. A subsequent deprotonation and intramolecular aza-Michael reaction complete the formation of the 3-substituted isoindolinone ring. chim.it This tandem approach has proven particularly useful in developing asymmetric organocatalytic methods for constructing chiral isoindolinones. chim.it
Electrochemical methods have also been employed, inducing cascade reactions for isoindolinone synthesis. researchgate.net Furthermore, metal-free tandem cyclizations, for example from ester-functionalized aziridines, proceed via a sequential ring-opening, lactamization, and elimination mechanism. organic-chemistry.org
The table below summarizes various reaction pathways for isoindolinone formation.
Table 1: Selected Reaction Pathways for Isoindolinone Formation
| Starting Materials | Key Mechanistic Steps | Catalyst/Conditions | Intermediate Type | Ref. |
| o-Phthalaldehyde, Primary Amine | Condensation, Dehydration, Tautomerization or researchgate.netresearchgate.net-H Sigmatropic Rearrangement | Indium/AcOH | Dihydroisoindole-diol | clockss.org |
| N-Substituted Benzamide, Allylic Alcohol | C-H Activation, Coordinative Insertion, Hydroamidation | Ruthenium Catalyst | Ruthenacycle | rsc.org |
| 2-Cyanobenzaldehyde (B126161), Active Methylene Compound | Aldol Addition, Intramolecular Cyclization, Aza-Michael Reaction | Base (e.g., K₂CO₃) | Imidate | chim.it |
| 2-Benzoylbenzoic Acid, Chlorosulfonyl Isocyanate, Alcohol | One-pot reaction under mild, metal-free conditions | Trifluoroacetic acid (catalyst) | Not specified | nih.gov |
| Ester-functionalized Aziridine | Ring Opening, Lactamization, Elimination | DBU and Carboxylic Acids | Not specified | organic-chemistry.org |
Study of Intermediates in Complex Reaction Sequences
The isolation or detection of reaction intermediates is a cornerstone of mechanistic elucidation, providing direct evidence for a proposed pathway. In the synthesis and functionalization of isoindolinones, several key intermediates have been identified or proposed.
In iridium(I)-catalyzed C-H alkylation reactions of N-arylisoindolinones, a modified Chalk-Harrod type pathway is suggested. nih.gov This mechanism is believed to proceed through an iridium hydride species (I) , formed by the catalyst's chelation-assisted activation of an ortho C-H bond on the N-aryl ring. The alkene substrate then coordinates to this species to form intermediate (II) . Migratory insertion of the alkene into the Ir-C bond generates intermediate (III) , which subsequently undergoes reductive elimination to yield the final product and regenerate the catalyst. nih.gov
In the context of forming 3,3-disubstituted isoindolinones, 3-methyleneisoindolinones have been utilized as reactive intermediates. researchgate.net These can be generated in situ from isoindolinone-based propargylic alcohols via an acid-catalyzed Meyer-Schuster rearrangement. The highly reactive exocyclic double bond of the 3-methyleneisoindolinone then readily participates in subsequent reactions, such as Friedel-Crafts alkylations, to build molecular complexity. researchgate.net
Cross-dehydrogenative coupling (CDC) reactions provide another avenue for functionalization, and their mechanisms involve distinct intermediates. For the copper-catalyzed oxidative coupling of morpholinones with imides, a proposed mechanism involves the formation of an iminium ion (A) in the presence of acetic acid. This electrophilic intermediate is then attacked by the nucleophilic imide to form the C-N bond. mdpi.com An alternative metal-free pathway for similar oxidative couplings suggests the formation of a radical intermediate (B) via auto-oxidation, which then reacts with molecular oxygen to propagate the reaction. mdpi.com
In asymmetric syntheses, chiral intermediates play a crucial role. For example, the reaction of an α-amido sulfone derived from 2-formylbenzoate (B1231588) with nucleophiles in the presence of an organocatalyst is a strategy to produce chiral isoindolinones. mdpi.com The α-amido sulfone itself acts as a key precursor, generating a reactive N-acyliminium ion intermediate upon catalysis, which is then trapped by the nucleophile in an enantioselective manner.
The table below highlights some of the key intermediates studied in isoindolinone transformations.
Table 2: Key Intermediates in Isoindolinone Transformations
| Reaction Type | Key Intermediate | Formation Method | Subsequent Transformation | Ref. |
| Iridium-Catalyzed C-H Alkylation | Iridium Hydride Species | Chelation-assisted C-H activation by Ir(I) catalyst | Alkene coordination and migratory insertion | nih.gov |
| Friedel-Crafts Alkylation | 3-Methyleneisoindolinone | Acid-catalyzed Meyer-Schuster rearrangement of propargylic alcohols | Nucleophilic attack at the exocyclic double bond | researchgate.net |
| Oxidative C-N Coupling | Iminium Ion | Oxidation of the parent heterocycle (e.g., morpholinone) | Nucleophilic attack by an imide | mdpi.com |
| Asymmetric Organocatalytic Reaction | N-Acyliminium Ion | From an α-amido sulfone precursor with a catalyst | Enantioselective nucleophilic addition | mdpi.com |
| Tandem Aldol/Cyclization | Cyclic Imidate | Intramolecular attack of a hydroxyl group on a nitrile | Aza-Michael reaction | chim.it |
Theoretical and Computational Studies on 4 1 Hydroxyethyl Isoindolin 1 One and Analogs
Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation and Transition State Analysis
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of chemical reactions involving isoindolinone scaffolds. These computational methods provide valuable insights into reaction mechanisms, stereoselectivity, and the structures of transition states, which are often difficult to determine experimentally.
A key area of application for DFT in this context is the study of cycloaddition reactions for the synthesis of complex heterocyclic systems incorporating the isoindolinone core. For instance, the 1,3-dipolar cycloaddition of nitrones to isoindolin-3-methylene-1-ones has been analyzed to understand the observed regio- and stereoselectivity. researchgate.net By calculating the free energy profiles for different reaction pathways (e.g., endo and exo approaches), researchers can rationalize why certain products are favored. researchgate.net These calculations involve optimizing the geometries of reactants, transition states, and products to determine their relative energies.
DFT has also been employed to elucidate the mechanisms of various synthetic routes to isoindolinones. nih.govresearchgate.net This includes transition metal-catalyzed reactions, which are prevalent in modern organic synthesis. nih.govresearchgate.net For example, mechanistic studies have revealed details such as an 8-membered ring hydrogen transfer transition state in certain synthetic pathways. acs.org Understanding these transition states is crucial for optimizing reaction conditions and developing more efficient synthetic protocols.
Furthermore, DFT calculations can predict the influence of substituents on the reaction mechanism and the stability of intermediates and transition states. This predictive power is invaluable for designing new synthetic strategies and for understanding the structure-activity relationships of biologically active isoindolinone derivatives.
Computational Modeling of Molecular Stability and Energetic Profiles
Computational modeling plays a crucial role in assessing the molecular stability and energetic profiles of 4-(1-hydroxyethyl)isoindolin-1-one and its analogs. These studies provide fundamental information about the thermodynamic properties of these molecules, which is essential for both synthetic planning and understanding their potential as energetic materials.
Methods such as DFT are used to calculate key energetic parameters. nih.gov The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is a critical indicator of a molecule's kinetic stability and reactivity. nih.gov A larger HOMO-LUMO gap generally corresponds to higher stability.
The heat of formation (ΔHf) is another fundamental property that can be determined computationally. nih.govfrontiersin.org Gas-phase heats of formation can be calculated using methods like the atomization method, while computational suites can be used to determine condensed-phase heats of formation. nih.gov These values are vital for predicting the energy release of potential energetic materials. frontiersin.org
Energetic profiles for reaction pathways, including the formation of isoindolinone derivatives, can be mapped out computationally. mdpi.com This involves calculating the relative energies of reactants, intermediates, transition states, and products. mdpi.com For example, in cycloaddition reactions, the activation energies for different regioisomeric pathways can be compared to predict the kinetically favored product. mdpi.com These profiles can be influenced by factors such as the nature of substituents and the solvent environment.
The stability of different conformers and tautomers of isoindolinone derivatives can also be assessed through computational modeling. By comparing the relative energies of various possible structures, the most stable form of the molecule under specific conditions can be identified. This information is critical for interpreting experimental data and for understanding the molecule's behavior in biological systems or as a material.
In Silico Prediction of Spectroscopic Parameters and Reactivity Trends
In silico methods have become indispensable for predicting the spectroscopic properties and reactivity trends of novel compounds, including this compound and its analogs. These computational approaches allow for the rationalization of experimental observations and the prediction of molecular behavior, guiding further research and development.
The prediction of spectroscopic parameters is a significant application of these methods. For instance, computational chemistry can be used to calculate Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predicted spectra can be compared with experimental data to confirm the structure of newly synthesized compounds. Furthermore, techniques like Vibrational Circular Dichroism (VCD) can be computationally modeled to determine the absolute configuration of chiral molecules, which is particularly important for pharmacologically active compounds where stereochemistry can dictate biological activity. researchgate.net
Reactivity trends can also be predicted using computational tools. By analyzing the electronic properties of molecules, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), it is possible to predict how a molecule will react with other chemical species. For example, the local electronic properties of reactants can be analyzed to predict the regioselectivity of cycloaddition reactions. mdpi.com
Furthermore, computational models can be used to predict various physicochemical properties that influence a molecule's behavior. For example, Lipiński's rule of five, which assesses the druglikeness of a compound based on properties like molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors, can be calculated in silico. nih.gov This allows for the early-stage evaluation of the potential of isoindolinone derivatives as drug candidates.
Molecular docking studies represent another powerful in silico technique. nih.gov These studies predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein or enzyme. nih.gov This is crucial for understanding the mechanism of action of biologically active isoindolinones and for designing new derivatives with improved affinity and selectivity for their biological targets. nih.gov
Biosynthetic Pathways of Natural Product Isoindolinone Derivatives Featuring Hydroxyethyl Moieties
Fungal Biosynthesis of Erinacerins and Related Isoindolinones
The erinacerins, a prominent group of isoindolinone derivatives isolated from the medicinal mushroom Hericium erinaceus, provide a valuable model for understanding the biosynthesis of complex isoindolinones. nih.govnih.gov The biosynthetic pathway to these molecules is believed to commence with a polyketide precursor. nih.gov Fungi, including Hericium, Stachybotrys, and Aspergillus species, utilize polyketide synthases (PKSs) to assemble complex carbon skeletons from simple acyl-CoA units. nih.govnih.gov
The biosynthesis of many fungal isoindolinones, including the erinacerins, is thought to proceed through a common intermediate, orsellinic acid. nih.gov This key building block is itself a product of a PKS pathway. The proposed biosynthetic gene clusters for various isoindolinones often contain genes encoding for PKS, as well as a suite of tailoring enzymes such as oxidases, reductases, and transferases that modify the initial polyketide chain. nih.govnih.gov
In the biosynthesis of isoindolinones from Stachybotrys, a non-reducing PKS (NR-PKS) is responsible for synthesizing the initial polyketide chain that leads to orsellinic acid. Subsequent modifications, including prenylation by a UbiA-like prenyltransferase, are crucial for the formation of the diverse array of isoindolinones found in this genus. nih.gov While erinacerins are more complex, often featuring diterpenoid moieties, the fundamental isoindolinone core is likely assembled through a similar series of enzymatic reactions.
Enzymatic Mechanisms Governing Hydroxylation and Ring Formation in Biogenetic Pathways
The formation of the characteristic isoindolinone ring and the introduction of the hydroxyethyl (B10761427) group are orchestrated by a series of specific enzymatic reactions. The elucidation of the biosynthetic pathway of the fungal alkaloid zinnimidine (B1209266) has provided significant insights into the formation of the isoindolinone core. nih.gov
A key step in this process is the conversion of a 1,2-benzenediol intermediate to a highly reactive phthalaldehyde. This transformation is catalyzed by a flavin-dependent oxidoreductase. nih.gov This dialdehyde (B1249045) intermediate can then spontaneously react with ammonia (B1221849) or other primary amines present in the cell to form the isoindolinone ring structure. nih.gov This mechanism highlights a convergent strategy in fungal biosynthesis, where a common reactive intermediate can be intercepted by different nitrogen sources to generate a variety of isoindolinone derivatives.
The introduction of the hydroxyethyl group is a critical tailoring step. In the biosynthesis of some fungal metabolites, a hydroxyethyl moiety can be formed through the reduction of an acetyl group. This reduction is typically catalyzed by short-chain dehydrogenases/reductases (SDRs), which utilize cofactors such as NADPH to carry out the conversion of a ketone to a secondary alcohol. nih.gov Therefore, it is plausible that the 1-hydroxyethyl group on the isoindolinone ring is the result of the reduction of a 4-acetylisoindolin-1-one (B3026591) precursor. The acetyl group itself would likely be installed onto the aromatic ring by a Friedel-Crafts-type acylation reaction during the polyketide assembly, a known reaction type in the biosynthesis of some microbial metabolites.
Hypothetical Biogenetic Routes for Hydroxyethyl-Substituted Isoindolinone Alkaloids
Based on the established principles of fungal polyketide biosynthesis and the known enzymatic reactions, a hypothetical biogenetic route for 4-(1-Hydroxyethyl)isoindolin-1-one can be proposed. This pathway likely initiates with the synthesis of a polyketide chain by a PKS.
The growing polyketide chain would undergo specific folding and cyclization reactions to form an aromatic ring. A key step would be the introduction of a two-carbon unit at the position that will become C-4 of the isoindolinone. This could occur through the incorporation of a propionyl-CoA extender unit instead of a malonyl-CoA during polyketide synthesis, followed by tailoring reactions. Alternatively, a post-PKS C-acylation event could introduce an acetyl group.
Following the formation of the aromatic ring, a series of enzymatic modifications, including oxidation and amination, would lead to the formation of the isoindolinone core, likely via a phthalaldehyde intermediate as described previously. nih.gov The acetyl group at the C-4 position would then be a substrate for a specific reductase, likely an SDR, which would reduce the ketone to the corresponding secondary alcohol, yielding the final product, this compound.
Future Research Trajectories and Potential Applications of 4 1 Hydroxyethyl Isoindolin 1 One in Chemical Science
Development as Chiral Building Blocks in Complex Molecule Synthesis
A primary avenue of future research lies in the utilization of 4-(1-Hydroxyethyl)isoindolin-1-one as a chiral building block for asymmetric synthesis. In stereochemistry, a chiral building block or auxiliary is a stereogenic unit temporarily incorporated into a compound to control the stereochemical outcome of subsequent reactions. wikipedia.org The auxiliary is then typically recovered for reuse. wikipedia.org
The potential of this compound in this capacity stems from the stereocenter on its hydroxyethyl (B10761427) side chain. This chiral center can direct the stereoselective formation of new bonds, enabling the synthesis of complex molecules with a high degree of three-dimensional precision. Research has already demonstrated that related chiral structures, such as 4-phenyloxazolidin-2-ones and other isoindolin-1-ones, can serve as effective chiral auxiliaries in completely regio- and endo-selective Diels-Alder reactions. rsc.org These reactions proceed with good to excellent diastereomeric excess, showcasing the power of such scaffolds in controlling stereochemistry. rsc.org
For this compound, the hydroxyl group serves as a convenient handle for attaching the molecule to various substrates. Following a diastereoselective reaction, the isoindolinone unit could be cleaved and recycled, having fulfilled its role in establishing the desired chirality in the target molecule. Its versatility makes it a prime candidate for the early phases of drug development, where the synthesis of enantiomerically pure compounds is often crucial. wikipedia.org
Exploration in Materials Science for Advanced Functional Properties (e.g., Fluorescent Organic Materials, Photochromic Systems)
The unique electronic and structural characteristics of the isoindolinone core suggest significant potential for its application in materials science, particularly in the development of advanced functional materials.
Fluorescent Organic Materials: The isoindole scaffold, a close relative of isoindolinone, is known to be a component of derivatives that possess strong fluorescence. researchgate.net The photophysical properties, such as absorption and emission wavelengths, are heavily influenced by substituents on the core structure. researchgate.net The this compound molecule could serve as a foundational platform for creating novel fluorescent materials. The hydroxyl group provides a site for chemical modification, allowing for the attachment of various functional groups to tune the fluorescence intensity, quantum yield, and emission color. This could lead to the development of specialized sensors, labels for biological imaging, or components for organic light-emitting diodes (OLEDs).
Photochromic Systems: Photochromic compounds, which reversibly change color upon exposure to light, are at the forefront of materials innovation for applications like smart windows, optical data storage, and molecular switches. Research into new families of photochromic compounds has identified molecular skeletons that combine a 3H-indole heterocycle with other fragments to form a wikipedia.orgrsc.orgoxazine core. miami.edu Upon laser excitation, these molecules undergo a rapid ring-opening to generate a colored zwitterionic isomer, which then reverts to its original form thermally on a nanosecond timescale. miami.edu This process has shown outstanding fatigue resistance, tolerating thousands of switching cycles. miami.edu Given the structural relationship between indole (B1671886) and isoindolinone, there is a compelling case for exploring the this compound scaffold as a component in novel photochromic systems. By designing molecules that undergo similar light-induced structural changes, it may be possible to create new classes of high-performance photochromic materials.
Advancements in Catalytic Systems for Isoindolinone Synthesis
The synthesis of the isoindolinone core itself is an active area of research, with numerous advanced catalytic systems being developed to improve efficiency, selectivity, and sustainability. nih.gov These methodologies provide robust pathways to access not only this compound but also a wide array of its derivatives.
Modern catalytic approaches have moved beyond classical methods, employing transition metals and organocatalysts to achieve transformations under milder and more controlled conditions.
Palladium-Catalyzed Synthesis: Palladium catalysts have been used for the enantioselective synthesis of isoindolinones through the aminoalkynylation of O-phenyl hydroxamic ethers with alkynes. nih.gov
Iridium-Catalyzed Reactions: An Iridium(I)-catalyzed method has been developed for the branched-selective C–H alkylation of N-arylisoindolinones. nih.gov In this process, the amide carbonyl of the isoindolinone directs the ortho C-H activation of an N-aryl ring, and asymmetric control can be achieved using chiral ligands. nih.gov
Rhodium-Catalyzed Reactions: Rhodium(II) catalysts enable the reaction of 3-hydroxyisoindolinones with diazo compounds, delivering isoindolinone derivatives that contain challenging continuous quaternary carbons. rsc.org
Indium-Mediated Synthesis: An environmentally friendly, one-pot reductive heterocyclization has been developed using indium to directly synthesize isoindolin-1-ones from the condensation of o-phthalaldehyde (B127526) and nitroarenes. clockss.org
Heterogeneous and Green Catalysis: To enhance sustainability, heterogeneous catalysts like a silver-rhenium nanocatalyst on alumina (B75360) (Ag-Re/Al2O3) have been created for the regioselective hydrodeoxygenation of azaphthalimides to produce azaisoindolinones, with water as the only byproduct. acs.org In another green approach, an organocatalyst like fluorous phosphine (B1218219) has been used in recyclable solvents for the tandem reaction of 2-cyanobenzaldehydes and α,β-unsaturated ketones, yielding various isoindolinones without the need for column chromatography. rsc.org
These advancements are crucial as they make complex isoindolinone structures more accessible for further study and application in the fields of medicinal chemistry and materials science.
Table of Catalytic Systems for Isoindolinone Synthesis
| Catalyst System | Reaction Type | Key Features |
|---|---|---|
| Palladium with Chiral Ligand | Aminoalkynylation | Provides enantioselective synthesis of isoindolinones. nih.gov |
| Iridium(I) with Chiral Ligand | C-H Alkylation | Achieves branched-selective alkylation of N-arylisoindolinones with asymmetric control. nih.gov |
| Rhodium(II) | Reaction with Diazo Compounds | Constructs isoindolinones with continuous quaternary carbons. rsc.org |
| Indium Powder | Reductive Heterocyclization | Enables a one-pot synthesis from nitroarenes and o-phthalaldehyde. clockss.org |
| Silver-Rhenium on Alumina (Ag-Re/Al₂O₃) | Hydrodeoxygenation | A heterogeneous catalyst for regioselective synthesis with water as the only byproduct. acs.org |
| Fluorous Phosphine (Organocatalyst) | Tandem Reaction | Green chemistry approach with recyclable catalyst and solvents, avoiding chromatography. rsc.org |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 4-(1-Hydroxyethyl)isoindolin-1-one in a laboratory setting?
- Methodological Answer : Synthesis requires optimizing reaction conditions (e.g., solvent choice, temperature, and catalyst loading). For novel compounds, provide step-by-step protocols, including purification methods (e.g., column chromatography, recrystallization) and yield calculations. Ensure reproducibility by detailing stoichiometry and reaction monitoring (TLC/HPLC). For known compounds, cite prior literature but validate identity via spectroscopic comparison .
- Data Requirement : Include purity metrics (e.g., ≥95% by HPLC), spectral data (NMR, IR), and elemental analysis. Tabulate yields under varying conditions (e.g., temperature, solvent polarity) to guide optimization .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Use 1H/13C NMR to confirm structure and stereochemistry, FT-IR for functional group analysis (e.g., hydroxyl, ketone), and mass spectrometry (MS) for molecular weight validation. For crystalline samples, X-ray diffraction (XRD) resolves absolute configuration. Cross-validate data with computational predictions (e.g., DFT for NMR chemical shifts) .
- Data Contradiction Tip : If experimental NMR peaks deviate from theoretical models, re-examine solvent effects, tautomerism, or impurities. Compare with literature analogs to identify discrepancies .
Q. How can researchers ensure the reproducibility of biological activity assays involving this compound?
- Methodological Answer : Standardize assay protocols by specifying buffer pH, temperature, and cell lines/organisms. Include positive/negative controls and dose-response curves. For enzyme inhibition studies, report IC50 values with confidence intervals and statistical tests (e.g., ANOVA). Document compound solubility and stability in assay media .
Advanced Research Questions
Q. How can computational modeling be integrated with experimental data to elucidate the reaction mechanisms of this compound formation?
- Methodological Answer : Perform density functional theory (DFT) calculations to map energy profiles of proposed pathways (e.g., nucleophilic addition, cyclization). Validate transition states with experimental kinetics (e.g., Arrhenius plots). Use molecular dynamics (MD) simulations to explore solvent interactions and stereochemical outcomes .
- Data Integration Example : Compare computed activation energies with experimental rate constants. Tabulate bond lengths/angles from XRD against DFT-optimized geometries to assess model accuracy .
Q. What strategies resolve discrepancies between theoretical predictions and experimental outcomes in the stereochemical analysis of this compound?
- Methodological Answer : If computational models predict one enantiomer but XRD shows another, re-examine protonation states or solvent effects in simulations. Use vibrational circular dichroism (VCD) or electronic circular dichroism (ECD) to experimentally confirm absolute configuration. Cross-reference with chiral HPLC retention times .
- Case Study : A 2024 study resolved conflicting stereochemical assignments by correlating VCD spectra with DFT-simulated spectra, identifying a previously overlooked hydrogen-bonding network .
Q. How should researchers design experiments to investigate the metabolic stability of this compound in vitro?
- Methodological Answer : Use hepatocyte or microsomal assays to quantify metabolic half-life (t1/2). Monitor degradation via LC-MS/MS and identify metabolites using high-resolution MS. Compare results across species (e.g., human vs. rat liver microsomes) to predict interspecies variability. Include controls for enzyme activity (e.g., NADPH regeneration systems) .
- Data Analysis : Calculate intrinsic clearance (CLint) and use scaling factors to extrapolate to in vivo models. Tabulate metabolite structures and formation pathways .
Data Presentation and Validation Guidelines
- Tables : Include raw data (e.g., NMR shifts, HPLC retention times) in appendices. Processed data (e.g., kinetic constants, statistical summaries) should be in the main text .
- Figures : Use scatter plots for dose-response curves and heatmaps for structure-activity relationships. Annotate spectra with peak assignments and noise thresholds .
- Reproducibility Checklist : Document equipment calibration, reagent lot numbers, and software versions (e.g., Gaussian for DFT). Share raw data in repositories like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
